molecular formula C12H6Br2Cl2 B12826408 2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl

2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl

Cat. No.: B12826408
M. Wt: 380.9 g/mol
InChI Key: IOXFVWQZMNOJGU-UHFFFAOYSA-N
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Description

2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl2. It belongs to the biphenyl family, which consists of two benzene rings connected by a single bond. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl derivatives. One common method is the bromination of 4,4’-dichlorobiphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2’ positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .

Scientific Research Applications

2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, providing a versatile platform for various chemical modifications and applications. Its dual halogenation enhances its reactivity and makes it suitable for diverse research and industrial purposes .

Properties

Molecular Formula

C12H6Br2Cl2

Molecular Weight

380.9 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4-chlorophenyl)-4-chlorobenzene

InChI

InChI=1S/C12H6Br2Cl2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H

InChI Key

IOXFVWQZMNOJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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